4a-((cyclopropylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine
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Overview
Description
4a-((cyclopropylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine: is a complex organic compound characterized by its unique molecular structure, which includes a pyrano[3,2-c]pyridine core and a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-((cyclopropylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine typically involves multiple steps, starting with the construction of the pyrano[3,2-c]pyridine core. One common approach is the cyclization of a suitable precursor, such as a diene, under acidic or basic conditions. The cyclopropylmethoxy group is then introduced through a substitution reaction, often using cyclopropylmethanol as a reactant.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
4a-((cyclopropylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4a-((cyclopropylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4a-((cyclopropylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4a-((cyclopropylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine: can be compared to other similar compounds, such as:
4a-((methoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine
4a-((ethyl)methyl)octahydro-2H-pyrano[3,2-c]pyridine
4a-((propyl)methyl)octahydro-2H-pyrano[3,2-c]pyridine
These compounds share a similar core structure but differ in the substituents attached to the pyrano[3,2-c]pyridine ring. The presence of the cyclopropylmethoxy group in This compound imparts unique chemical and biological properties that distinguish it from its analogs.
Properties
IUPAC Name |
4a-(cyclopropylmethoxymethyl)-2,3,4,5,6,7,8,8a-octahydropyrano[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-5-13(10-15-8-11-2-3-11)9-14-6-4-12(13)16-7-1/h11-12,14H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKGAAOGOXOWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNCCC2OC1)COCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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